
ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride (EDBCH) is a widely used chemical compound in the scientific research field. It is an organo-chlorine compound, which is a combination of two chlorine atoms and a carbon atom. This compound has a wide range of applications in the field of biochemistry and physiology, and is used in a variety of scientific experiments, such as protein purification, polymerase chain reaction (PCR) and enzyme-linked immunosorbent assays (ELISA). EDBCH is also used in the synthesis of other compounds, and has been studied for its potential to be used in drug development.
科学研究应用
Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride is widely used in scientific research. It is used as a reagent in a variety of biochemical and physiological experiments, such as protein purification, PCR, and ELISA. It is also used in the synthesis of other compounds, such as peptides, peptidomimetics, and small molecules. This compound has also been studied for its potential to be used in drug development, as it has been shown to have some anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride is not fully understood. However, it is thought to act as a chelating agent, which binds to metal ions and prevents them from forming complexes with other molecules. This is thought to be the basis for its anti-inflammatory and anti-cancer properties. It is also thought to have some antioxidant properties, which may be beneficial in preventing cellular damage.
Biochemical and Physiological Effects
This compound has been studied for its potential to have anti-inflammatory and anti-cancer properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have some antioxidant properties, which may be beneficial in preventing cellular damage.
实验室实验的优点和局限性
Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available in a variety of forms. In addition, it is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is a strong acid and can be corrosive to some materials, so it should be handled with care. Additionally, it has a low solubility in water, so it should be used in combination with other solvents for experiments that require aqueous solutions.
未来方向
The potential applications of ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride are still being explored. In the future, it may be used in the synthesis of other compounds, such as peptides and peptidomimetics, which could be used in drug development. Additionally, it may be used in more sophisticated experiments, such as in vivo studies, to further explore its anti-inflammatory and anti-cancer properties. Finally, it may be used in combination with other compounds to create new and improved laboratory experiments.
合成方法
Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride is synthesized through a reaction between ethyl 2,4-dichlorobenzene-1-carboximidate and hydrochloric acid. The reaction is conducted in an aqueous solution, and the resulting product is an organo-chlorine compound. The reaction is typically carried out at room temperature, and the product is isolated and purified through a series of chromatography techniques. The resulting this compound is a white crystalline solid, with a melting point of 188-190°C.
属性
IUPAC Name |
ethyl 2,4-dichlorobenzenecarboximidate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c1-2-13-9(12)7-4-3-6(10)5-8(7)11;/h3-5,12H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHOKOXFVJTVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

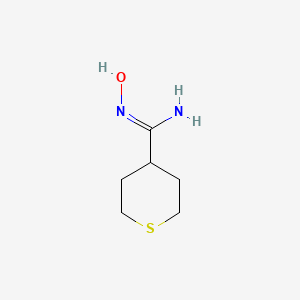

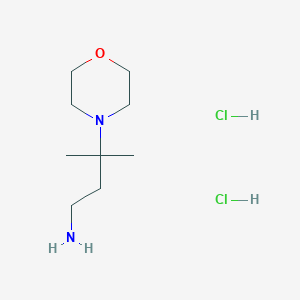
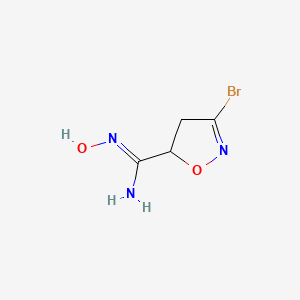
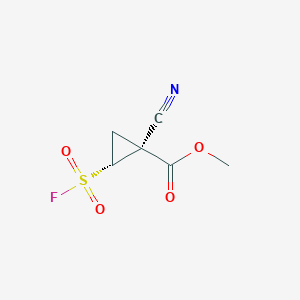
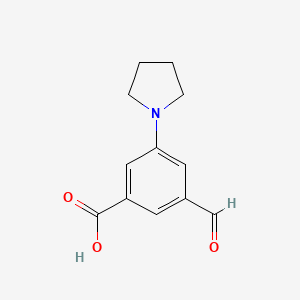
![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)

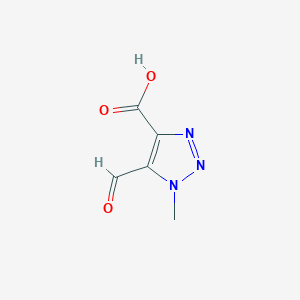
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)